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Introduction
Organoids are three-dimensional (3D) multicellular structures that mimic the architecture and

function of native organs, providing an invaluable in vitro platform for developmental biology,

disease modeling, and drug discovery. The genetic manipulation of organoids is crucial for

these applications, and the delivery of messenger RNA (mRNA) offers a transient and

controlled approach to express proteins without the risks associated with genomic integration.

306Oi10 is a branched, ionizable lipidoid designed for the formulation of lipid nanoparticles

(LNPs). These LNPs serve as a potent vehicle for the encapsulation and delivery of mRNA to

cells. The unique branched tail structure of 306Oi10 is reported to enhance surface ionization,

which is correlated with improved mRNA delivery efficacy. This document provides detailed

application notes and protocols for the use of 306Oi10-based LNPs to deliver mRNA to

organoid cultures.

Application Notes
The use of 306Oi10-formulated LNPs for mRNA delivery to organoids opens up a wide array of

research possibilities:

Disease Modeling: Specific disease-related mutations can be introduced into healthy

organoids by delivering mRNA encoding for gene-editing machinery such as CRISPR/Cas9.
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This allows for the creation of genetically defined disease models to study pathogenesis and

screen for therapeutic interventions.

Developmental Biology: The transient expression of transcription factors or signaling

molecules via mRNA can be used to direct the differentiation of stem cell-derived organoids

towards specific lineages, enabling the study of organogenesis in a controlled environment.

Drug Screening and Toxicology: Organoids can be transfected with mRNA encoding for a

drug target to study its function, or with reporter constructs (e.g., GFP, Luciferase) to monitor

cellular responses to drug candidates in real-time. This is particularly useful for assessing

drug efficacy and cytotoxicity in a more physiologically relevant model.

Regenerative Medicine: The delivery of mRNA encoding for growth factors or therapeutic

proteins can be explored to enhance the maturation and functionality of organoids intended

for transplantation studies.

Data Presentation
The following tables provide a summary of representative quantitative data for LNP-mediated

mRNA delivery. The data is compiled from studies on 2D cell lines and organoids to illustrate

the expected dose-dependent effects on transfection efficiency and cell viability. It is

recommended that users perform their own dose-response experiments to determine the

optimal LNP concentration for their specific organoid model and application.

Table 1: Representative Transfection Efficiency and Cell Viability of LNP-delivered mRNA

LNP Concentration
(µg/mL of mRNA)

Transfection
Efficiency (% of
GFP-positive
cells/organoids)

Cell/Organoid
Viability (%)

Source(s)

0.25 20 - 30% > 95% [1]

0.5 40 - 60% > 90% [1]

1.0 70 - 85% 80 - 90% [1]

2.0 > 85% 70 - 85% [1]
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Note: Data is adapted from studies on 2D cell lines (HEK293, HeLa) and represents a typical

dose-response relationship. Efficiency and viability in organoids will vary depending on the

organoid type, size, and culture conditions.

Table 2: Physicochemical Properties of a Typical 306Oi10-based LNP Formulation

Parameter Value Method

Mean Hydrodynamic Diameter 80 - 120 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

mRNA Encapsulation

Efficiency
> 90% RiboGreen Assay

Zeta Potential (at neutral pH) Near-neutral
Electrophoretic Light

Scattering (ELS)

Experimental Protocols
Protocol 1: Preparation of 306Oi10-based LNPs for
mRNA Encapsulation
This protocol describes the formulation of LNPs using a microfluidic mixing method, which

allows for controlled and reproducible nanoparticle formation.

Materials:

306Oi10 ionizable lipidoid

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DMG-PEG2000)
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mRNA encoding the protein of interest (e.g., GFP, Cas9)

Ethanol (200 proof, anhydrous)

Citrate buffer (10 mM, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr)

Dialysis cassette (10 kDa MWCO)

Sterile, RNase-free consumables (tubes, pipette tips)

Procedure:

Prepare Lipid Stock Solutions:

Dissolve 306Oi10, DSPC, cholesterol, and DMG-PEG2000 in ethanol to prepare individual

stock solutions. A common molar ratio for formulation is 50:10:38.5:1.5

(306Oi10:DSPC:Cholesterol:DMG-PEG2000).

Combine the individual lipid stock solutions in the desired molar ratio to create a final lipid

mixture in ethanol.

Prepare mRNA Solution:

Dilute the mRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration.

LNP Formulation using Microfluidic Mixing:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid mixture in ethanol into one syringe and the mRNA solution in citrate buffer

into another syringe.

Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
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Initiate the mixing process. The rapid mixing of the two phases will induce the self-

assembly of the LNPs, encapsulating the mRNA.

Purification and Buffer Exchange:

Collect the formulated LNP solution.

To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP

solution against sterile PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis

cassette.

Characterization and Storage:

Measure the LNP size, PDI, and zeta potential using DLS.

Determine the mRNA encapsulation efficiency using a RiboGreen assay.

Sterilize the final LNP solution by passing it through a 0.22 µm filter.

Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term

storage.

Protocol 2: Transfection of Organoids with 306Oi10-
LNPs
This protocol provides a general guideline for treating intact organoids embedded in an

extracellular matrix (e.g., Matrigel) with mRNA-loaded LNPs.

Materials:

Mature organoid cultures in extracellular matrix domes

Complete organoid culture medium

mRNA-loaded 306Oi10-LNPs (from Protocol 1)

Pre-warmed basal medium (without growth factors)
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Multi-well culture plates

Procedure:

Preparation:

Thaw the mRNA-LNPs on ice if frozen.

Dilute the required amount of mRNA-LNPs in pre-warmed complete organoid culture

medium to achieve the desired final mRNA concentration. It is recommended to test a

range of concentrations (e.g., 0.25, 0.5, 1.0, and 2.0 µg/mL of mRNA) to determine the

optimal dose for your organoid model.

Organoid Treatment:

Carefully remove the existing culture medium from the wells containing the organoid

domes, without disturbing the domes.

Gently add the medium containing the diluted mRNA-LNPs to each well.

Incubation:

Incubate the organoids with the mRNA-LNPs for 24 to 48 hours at 37°C and 5% CO2. The

optimal incubation time may vary depending on the protein being expressed and the

organoid type.

Post-transfection:

After the incubation period, carefully remove the medium containing the LNPs.

Wash the organoids gently with pre-warmed basal medium.

Add fresh, pre-warmed complete organoid culture medium to the wells.

Return the plate to the incubator and continue the culture for downstream analysis.

Protocol 3: Assessment of Transfection Efficiency
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This protocol describes how to assess the percentage of transfected cells within the organoids

using fluorescence microscopy for a reporter protein like GFP.

Materials:

Transfected organoids expressing a fluorescent reporter (e.g., GFP)

PBS

4% Paraformaldehyde (PFA) for fixation

DAPI for nuclear staining

Fluorescence microscope or confocal microscope

Procedure:

Fixation and Staining:

At the desired time point post-transfection (e.g., 48 hours), wash the organoids with PBS.

Fix the organoids in 4% PFA for 20-30 minutes at room temperature.

Wash the fixed organoids three times with PBS.

Permeabilize the organoids with 0.5% Triton X-100 in PBS for 15 minutes if needed for

antibody staining, otherwise proceed to nuclear staining.

Stain the nuclei with DAPI for 10 minutes.

Wash three times with PBS.

Imaging:

Image the organoids using a fluorescence or confocal microscope.

Acquire images in the brightfield, DAPI, and GFP channels.

Analysis:
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Quantify the transfection efficiency by counting the number of GFP-positive cells and the

total number of cells (DAPI-positive nuclei) in multiple organoids and across different fields

of view.

The transfection efficiency can be expressed as: (Number of GFP-positive cells / Total

number of DAPI-positive cells) x 100%

Protocol 4: Assessment of Organoid Viability Post-
Transfection
This protocol uses a WST-8 based colorimetric assay to assess the viability of organoids after

treatment with LNPs.

Materials:

Transfected organoids in a multi-well plate

Complete organoid culture medium

Cell viability reagent (e.g., WST-8 based, such as Cell Counting Kit-8)

Plate reader capable of measuring absorbance at 450 nm

Procedure:

Assay Preparation:

At the end of the post-transfection culture period, prepare the WST-8 reagent according to

the manufacturer's instructions. Typically, this involves diluting the reagent in the culture

medium.

Incubation with Reagent:

Remove a portion of the old medium from each well and replace it with the medium

containing the WST-8 reagent.

Incubate the plate at 37°C for 1-4 hours, or until a sufficient color change is observed. The

incubation time will depend on the metabolic activity of the organoids.
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Measurement:

After incubation, carefully transfer an aliquot of the colored supernatant from each well to

a new 96-well plate.

Measure the absorbance at 450 nm using a plate reader.

Analysis:

Subtract the background absorbance from a well containing only Matrigel and medium.

Calculate the percentage of viability for each LNP concentration relative to the untreated

control organoids: (Absorbance of treated organoids / Absorbance of untreated control) x

100%

Mandatory Visualizations
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Caption: Experimental workflow for LNP-mediated mRNA delivery to organoids.
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Caption: Wnt/β-catenin signaling pathway modulation in organoids via mRNA delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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